5-Bromo-2-(cyanomethyl)benzoic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Studies have shown the synthesis of complex ligands and metal complexes using derivatives of bromo-benzoic acid. For example, the synthesis of a Cd(II) complex derived from an azo ligand incorporating 5-bromo-thiazolyl showcases the role of such compounds in developing materials with potential antifungal and antibacterial properties (Jaber et al., 2021).
Catalysis and Organic Reactions
- Palladium acetate-catalyzed cyclization reactions of 2,3-allenoic acids in the presence of allenes, leading to the efficient synthesis of furanone derivatives, demonstrate the utility of bromo-benzoic acid derivatives in organic synthesis to create structurally complex and functionally diverse molecules (Gu et al., 2007).
Supramolecular Chemistry
- The study of 2D self-assembled nanostructures at the liquid-solid interface facilitated by molecules like 5-bromo-2-hexadecyloxy-benzoic acid (5-BHBA) provides insights into the roles of halogen and hydrogen bonding in forming complex nanoarchitectures, which are crucial for the development of nanomaterials and nanotechnology applications (Wu et al., 2017).
Industrial Scale-Up and Manufacturing
- Research on scaling up the synthesis of key intermediates for SGLT2 inhibitors, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, illustrates the practical applications of bromo-benzoic acid derivatives in the pharmaceutical industry, highlighting the efficiency, cost-effectiveness, and scalability of these processes (Zhang et al., 2022).
Molecular Interaction Studies
- The examination of halogen bonding in bromobenzoic acid derivatives provides valuable information on the strength and nature of such interactions, offering insights into the design of molecular assemblies and the development of new materials with tailored properties (Raffo et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-(cyanomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-2-1-6(3-4-11)8(5-7)9(12)13/h1-2,5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALHJXKXJMDQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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